
Tetrahydrate samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrate samarium, also known as samarium(III) acetate tetrahydrate, is a compound of samarium, a rare earth element. It is represented by the chemical formula Sm(CH₃COO)₃·4H₂O. This compound is typically found in a pale yellow powder form and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrate samarium can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . The reaction can be represented as follows: [ \text{Sm}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Sm}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the dissolution of samarium oxide in acetic acid, followed by crystallization and drying under controlled conditions to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrate samarium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium(III) oxide.
Reduction: It can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include samarium oxides, samarium halides, and various organometallic compounds. These products have significant applications in different scientific and industrial fields .
Aplicaciones Científicas De Investigación
Tetrahydrate samarium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and as a component in certain biochemical assays.
Industry: It is used in the production of high-performance materials, such as supercapacitors and luminescent devices
Mecanismo De Acción
The mechanism of action of tetrahydrate samarium involves its ability to interact with various molecular targets and pathways. In medical applications, for example, samarium compounds can target bone tissues and deliver localized radiation to treat cancerous lesions . The compound’s interaction with biological molecules can also influence biochemical pathways, making it useful in research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
Samarium(III) chloride (SmCl₃): A common samarium compound used in various chemical reactions.
Samarium(III) nitrate (Sm(NO₃)₃): Another widely used samarium compound with applications in research and industry.
Samarium(III) oxide (Sm₂O₃): A stable oxide form of samarium used in high-temperature applications.
Uniqueness
Tetrahydrate samarium is unique due to its specific hydration state, which influences its solubility and reactivity. This makes it particularly useful in applications where controlled reactivity and solubility are essential, such as in catalysis and material science .
Propiedades
Fórmula molecular |
H8O4Sm |
|---|---|
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
samarium;tetrahydrate |
InChI |
InChI=1S/4H2O.Sm/h4*1H2; |
Clave InChI |
PLQPSMQUVLVDDX-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


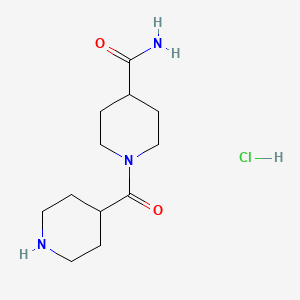
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
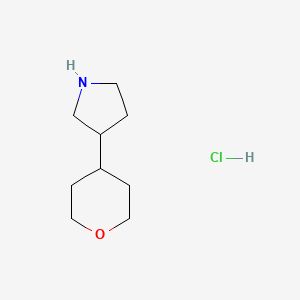
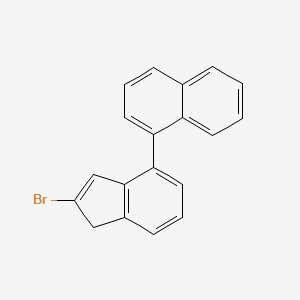
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
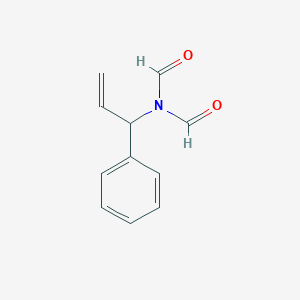
![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
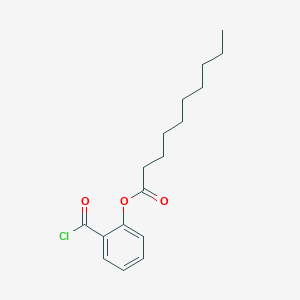
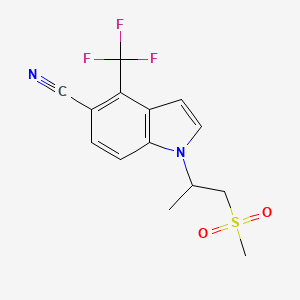
![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
